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molecular formula C11H11N3O2 B8502161 4-methyl-1-(4-Methyl-3-nitro-phenyl)-1H-pyrazole

4-methyl-1-(4-Methyl-3-nitro-phenyl)-1H-pyrazole

Cat. No. B8502161
M. Wt: 217.22 g/mol
InChI Key: YODLEAHUZXYYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08435990B2

Procedure details

A dried flask under nitrogen was charged with 4-bromo-1-methyl-2-nitro-benzene (40 mmol), 4-methylpyrazole (20 mmol), Cs2CO3 (13 g), Cu2O (290 mg, 2 mmol), salicylaldoxime (1.1 g, 8 mmol) and 12 mL of acetonitrile. The mixture was heated at 80° C. for 24 h. The reaction mixture was cooled to room temperature, diluted with dichloromethane and filtered through celite. The filtrate was washed with water, dried and concentrated under reduced pressure. Column chromatography on silica gel (DCM/Hexane 30-100%) gave 4-methyl-1-(4-Methyl-3-nitro-phenyl)-1H-pyrazole as a yellow solid (60% yield).
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
13 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu2O
Quantity
290 mg
Type
reactant
Reaction Step One
Name
salicylaldoxime
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[CH3:12][C:13]1[CH:14]=[N:15][NH:16][CH:17]=1.C([O-])([O-])=O.[Cs+].[Cs+].C(=NO)C1C(=CC=CC=1)O>ClCCl.C(#N)C>[CH3:12][C:13]1[CH:14]=[N:15][N:16]([C:2]2[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=2)[CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
40 mmol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
20 mmol
Type
reactant
Smiles
CC=1C=NNC1
Name
Cs2CO3
Quantity
13 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Cu2O
Quantity
290 mg
Type
reactant
Smiles
Name
salicylaldoxime
Quantity
1.1 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=NO
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The filtrate was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C=NN(C1)C1=CC(=C(C=C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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